molecular formula C14H12F6N2O B2637219 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile CAS No. 1619264-51-5

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile

Cat. No. B2637219
M. Wt: 338.253
InChI Key: OPSIVAKKLQRWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its stereochemistry and conformation.



Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Characterization for Doping Controls

  • The compound, including its core structure of selective androgen receptor modulators (SARMs), has been investigated for doping controls. A study characterized it using nuclear magnetic resonance spectroscopy (NMR) and liquid chromatography/electrospray ionization high-resolution/high-accuracy tandem mass spectrometry (LC/ESI-HRMS). It was subjected to in vitro metabolism studies to understand its potential as a performance-enhancing agent (Thevis et al., 2015).

Selective Androgen Receptor Modulator Development

  • This compound has been central to the development of novel selective androgen receptor modulators (SARMs). A study synthesized and evaluated its derivatives for their AR binding affinity, metabolic stabilities, and potential as SARMs in various assays, highlighting its applications in medicinal chemistry (Aikawa et al., 2017).

Vibrational Circular Dichroism Spectra Analysis

  • The compound's VCD spectra have been reviewed for structural determination, particularly for molecules containing the CF3 group. This analysis is significant in pharmaceuticals, offering insights into the configuration of stereogenic carbons to which the CF3 group is bound (Abbate et al., 2019).

Nonsteroidal Androgen Receptor Antagonist Design

  • Research explored its use in designing novel, nonsteroidal androgen receptor antagonists for dermatological indications like sebum control and treatment of androgenetic alopecia. Its rapid systemic metabolism and lack of phototoxicity in specific assays were significant findings (Li et al., 2008).

Anticancer Activity and DNA Binding Property

  • The compound's derivatives have been synthesized and studied for their potential anticancer activity, particularly against U937 human monocytic cells. These studies also explore their DNA binding properties, important for understanding their mechanism of action in cancer treatment (Bera et al., 2021).

Liquid Crystalline Behavior and Photophysical Properties

  • A series of derivatives containing the compound were synthesized and analyzed for their liquid crystalline behavior and photophysical properties. Such research is pivotal in material science, particularly for developing new materials with specific optical properties (Ahipa et al., 2014).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, including its toxicity and flammability.


Future Directions

This involves understanding the potential applications of the compound and areas for future research.


properties

IUPAC Name

4-[2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSIVAKKLQRWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile

Citations

For This Compound
4
Citations
M Thevis, A Lagojda, D Kuehne… - Rapid …, 2015 - Wiley Online Library
Rationale Potentially performance‐enhancing agents, particularly anabolic agents, are advertised and distributed by Internet‐based suppliers to a substantial extent. Among these …
S Abbate, G Longhi, G Mazzeo, C Villani, S Petković… - RSC …, 2019 - pubs.rsc.org
The VCD spectra of several chiral compounds containing the CF3 group are reviewed and analyzed. The list of compounds contains pharmaceutically relevant molecules as well as …
Number of citations: 7 pubs.rsc.org
HD Cox, D Eichner - Drug Testing and Analysis, 2017 - doping.nl
Selective androgen receptor modulators (SARMs) are drugs designed to have tissue-specific activation of the receptor to increase muscle mass and bone density, while avoiding …
Number of citations: 42 www.doping.nl
J Liora - 2017 - diva-portal.org
The purpose of this project was to study and characterize the metabolites of LGD-4033 in equine urine by using UHPLC-MS, with the final aim of using the results in doping controls in …
Number of citations: 1 www.diva-portal.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.